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molecular formula C15H15NO2 B8693667 Benzamide, N,N-dimethyl-2-phenoxy- CAS No. 76279-39-5

Benzamide, N,N-dimethyl-2-phenoxy-

Cat. No. B8693667
M. Wt: 241.28 g/mol
InChI Key: DTOPYCSKXOWGEY-UHFFFAOYSA-N
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Patent
US04208205

Procedure details

A solution of 7.7 parts of 2-phenoxybenzoyl chloride in 50 parts of methylene chloride was added slowly to a cold (0°) vigorously stirred mixture of 50 parts of methylene chloride and 40 parts of 25% aqueous dimethyl amine. After 8 hours the methylene chloride layer was separated. The organic layer was washed with water and dried over magnesium sulfate. Removal of the magnesium sulfate by filtration and the methylene chloride under vacuum gave 5.1 parts of N,N dimethyl-2-phenoxybenzamide as a viscous oil. NMR (CDCl3) 2.9δ(S,3H,N--CH3), 3δ(S,3H,N--CH3), 7.2δ(m,9H,Aromatic H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10](Cl)=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17][NH:18][CH3:19]>C(Cl)Cl>[CH3:17][N:18]([CH3:19])[C:10](=[O:11])[C:9]1[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=1[O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(C(=O)Cl)C=CC=C1
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 8 hours the methylene chloride layer was separated
Duration
8 h
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the magnesium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Name
Type
product
Smiles
CN(C(C1=C(C=CC=C1)OC1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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